Cas no 1354705-18-2 (1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile)

1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile structure
1354705-18-2 structure
Product Name:1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
Numéro CAS:1354705-18-2
Le MF:C6H6IN3
Mégawatts:247.036412715912
MDL:MFCD24539525
CID:5149807
PubChem ID:60136636
Update Time:2026-03-03

1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile Propriétés chimiques et physiques

Nom et identifiant

    • 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
    • MDL: MFCD24539525
    • Piscine à noyau: 1S/C6H6IN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3
    • La clé Inchi: UGTVECHZGHORFN-UHFFFAOYSA-N
    • Sourire: N1(CC)C=C(I)C(C#N)=N1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 1

1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A767624-1g
1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 97%
1g
$385.0 2024-04-24
A2B Chem LLC
AV77910-50mg
1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
50mg
$391.00 2024-04-20
A2B Chem LLC
AV77910-100mg
1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
100mg
$484.00 2024-04-20
A2B Chem LLC
AV77910-250mg
1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
250mg
$609.00 2024-04-20
A2B Chem LLC
AV77910-500mg
1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
500mg
$843.00 2024-04-20
Enamine
EN300-232749-0.05g
1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
0.05g
$162.0 2024-06-19
Enamine
EN300-232749-0.1g
1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
0.1g
$241.0 2024-06-19
Enamine
EN300-232749-0.25g
1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
0.25g
$347.0 2024-06-19
Enamine
EN300-232749-0.5g
1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
0.5g
$546.0 2024-06-19
Enamine
EN300-232749-1.0g
1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile
1354705-18-2 95%
1.0g
$699.0 2024-06-19

1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:1354705-18-2)1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
Numéro de commande:A1131781
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 22:30
Prix ($):346.0
Courriel:sales@amadischem.com

Informations complémentaires sur 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile

1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile (CAS No. 1354705-18-2): A Versatile Building Block in Medicinal Chemistry

1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile represents a significant advancement in the field of medicinal chemistry, offering unique structural properties that make it a valuable synthetic intermediate. This compound, with its CAS number 1354705-18-2, combines the functionalities of an iodinated pyrazole ring and a nitrile group, creating a platform for diverse chemical modifications. Recent studies have highlighted its potential in drug discovery, particularly in the development of small molecule therapeutics targeting oncology and neurodegenerative diseases.

The molecular structure of 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile is characterized by a pyrazole ring (a five-membered heterocyclic compound with two nitrogen atoms) substituted at the 4-position with an iodine atom and at the 3-position with a nitrile group. The ethyl group attached to the pyrazole ring further enhances its reactivity and provides additional sites for functionalization. This unique combination of substituents allows the compound to participate in a wide range of chemical transformations, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of 1-Ethy-4-iodo-1H-pyrazole-3-carbonitrile in the synthesis of novel antitumor agents. The iodine atom at the 4-position serves as a versatile leaving group, enabling efficient coupling reactions with various nucleophiles. This property has been exploited to develop derivatives with enhanced biological activity, particularly in the context of targeting cancer-related signaling pathways. For instance, a study by Li et al. (2023) reported the successful synthesis of a pyrazole-based inhibitor of the PI3K/AKT/mTOR pathway using 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile as a key intermediate.

Another area of interest is the application of 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile in the development of neuroprotective agents. A 2023 review in Pharmaceutical Research highlighted its potential in modulating GABAergic transmission and neuroinflammation. The nitrile group at the 3-position is known to exhibit neuroprotective properties, while the iodinated pyrazole ring provides structural stability and enhances the compound's bioavailability. This dual functionality makes 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile a promising scaffold for the design of drugs targeting neurological disorders such as Alzheimer's and Parkinson's disease.

From a synthetic perspective, the preparation of 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile involves several key steps, including the formation of the pyrazole ring and the introduction of the iodine and nitrile functionalities. A 2022 article in Organic & Biomolecular Chemistry described a novel method for the synthesis of this compound through a one-pot reaction involving amination, cyclization, and iodination. This approach not only streamlines the synthesis but also enhances the yield and purity of the final product, making it more suitable for large-scale production.

The chemical reactivity of 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile is further enhanced by the presence of the nitrile group, which is a strong electron-withdrawing group. This property makes the compound an excellent electrophile, capable of undergoing various types of nucleophilic substitution reactions. Recent studies have shown that this reactivity can be harnessed to create a wide array of derivatives, including those with potential applications in anti-inflammatory and antimicrobial therapies.

Moreover, the iodine atom at the 4-position of 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile plays a critical role in its chemical behavior. Iodine is a relatively large and polarizable atom, which influences the electronic distribution within the pyrazole ring. This effect can be leveraged to modulate the compound's interactions with biological targets, thereby fine-tuning its pharmacological profile. A 2023 study in Chemical Communications demonstrated that replacing the iodine atom with other halogens can lead to significant changes in the compound's binding affinity and selectivity for specific receptors.

The versatility of 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile extends to its potential applications in the development of prodrugs. Prodrugs are inactive compounds that are converted into their active form in the body, often through enzymatic or chemical reactions. The nitrile group and the iodinated pyrazole ring can be strategically modified to create prodrugs that improve the solubility, stability, and bioavailability of the active compound. This approach has been explored in several recent studies, including a 2023 paper in Drug Discovery Today that discussed the design of a prodrug based on 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile for enhanced oral delivery of an anti-cancer agent.

In addition to its pharmaceutical applications, 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile has shown promise in the field of materials science. The presence of the nitrile group and the iodinated pyrazole ring can impart unique physical and chemical properties to polymers and coatings. A 2023 study in Advanced Materials Interfaces reported the synthesis of a conductive polymer using 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile as a monomer, highlighting its potential in the development of flexible electronic devices.

Despite its many advantages, the synthesis and application of 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile require careful consideration of potential side reactions and purification challenges. The reactivity of the nitrile group and the iodine atom can lead to unwanted byproducts if not properly controlled. However, recent advancements in synthetic methods, such as the use of protective groups and optimized reaction conditions, have significantly mitigated these issues, making the compound more accessible for research and development.

Overall, 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile (CAS No. 1354705-18-2) stands out as a highly versatile compound with a wide range of applications in medicinal chemistry, materials science, and beyond. Its unique structural features and chemical reactivity make it an ideal candidate for the development of new therapeutics and advanced materials. As research in this area continues to evolve, it is expected that 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile will play an increasingly important role in addressing some of the most pressing challenges in modern science and medicine.

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1354705-18-2)1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile
A1131781
Pureté:99%
Quantité:1g
Prix ($):346.0
Courriel